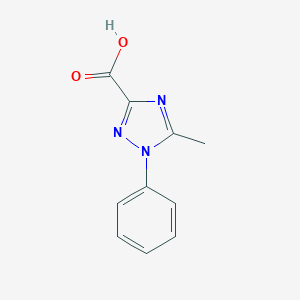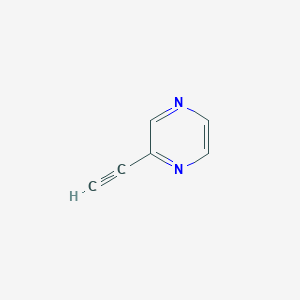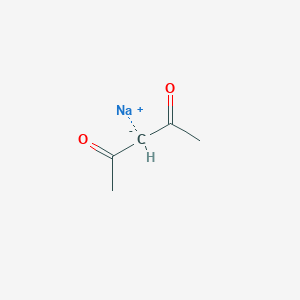
5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
The compound “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is a type of triazole derivative. Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are used as a basic nucleus of different heterocyclic compounds with various applications in medicine .
Synthesis Analysis
The synthesis of “this compound” can be achieved from readily available starting 1H-1,2,3-triazole-4-carboxylic acids via several synthetic protocols . For instance, the title compound was synthesized from azido-benzene and ethyl acetyl-acetate .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazole ring attached to a carboxylic acid group and a phenyl group. The crystal structure of a similar compound, methyl-1H-1,2,4-triazole-3-carboxylate, has been analyzed .
Chemical Reactions Analysis
Triazole derivatives, including “this compound”, can undergo various chemical reactions. For example, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine via reacting with 3-chloropentane-2,4-dione .
Scientific Research Applications
Synthesis Methods
- 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid serves as an important intermediate in the synthesis of various drugs. A study outlined a new synthesis method for this compound using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide, followed by oxidation processes. This approach offers advantages in terms of material availability, stereoselectivity, and overall yield (Liu et al., 2015).
Structural and Quantum Chemical Analysis
- The structure of derivatives of this compound has been determined using X-ray diffraction and quantum chemical calculations. These studies are crucial for understanding the molecular configuration and potential reactivity of these compounds (Shtabova et al., 2005).
Biological Activity
- In another study, various derivatives of this compound were synthesized and tested for anti-inflammatory activity. Some derivatives exhibited significant inhibition against carrageenan-induced rat paw edema, comparable to standard drugs, without ulcerogenic activity (Rabea et al., 2006).
Luminescence and Complex Formation
- Research involving Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives showed interesting phenomena like in situ decarboxylic reactions. These complexes were characterized for their luminescent properties, which could have implications in materials science (Zhao et al., 2014).
Polymer-Supported Synthesis
- This compound derivatives were used in polymer-supported synthesis methods, demonstrating an innovative approach in creating 1,2,4-triazoles, which has implications in material science and drug development (Samanta & Yli-Kauhaluoma, 2005).
Fluorescence Probe Development
- A study focused on using a derivative of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid as a fluorescence probe for mercury ions, showcasing the potential of such compounds in environmental monitoring and biological applications (He et al., 2020).
Corrosion Inhibition
- Benzimidazole derivatives, including this compound, have been investigated as corrosion inhibitors for mild steel in acidic environments. This research has practical implications in industrial settings for protecting metal surfaces (Yadav et al., 2013).
Peptidomimetics and Biologically Active Compounds
- The compound has been used in the preparation of peptidomimetics and biologically active compounds, overcoming challenges associated with the Dimroth rearrangement. This indicates its utility in developing new pharmaceuticals (Ferrini et al., 2015).
Mechanism of Action
The mechanism of action of triazole derivatives is often related to their ability to bind in the biological system with a variety of enzymes and receptors . For instance, some triazole derivatives have been proved as treatment for HIV-1 by inhibiting the polymerase activity of reverse transcriptase .
Future Directions
Triazole derivatives, including “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new triazole derivatives and the exploration of their potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-1-phenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-11-9(10(14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBATPBRNKFEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622220 | |
| Record name | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-57-5 | |
| Record name | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)




![2-[4-Amino(methyl)anilino]-1-ethanol](/img/structure/B177221.png)
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B177226.png)
![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)




